molecular formula C15H20N2O6 B14031550 Ethyl2-(((benzyloxy)carbonyl)amino)-3-methyl-3-nitrobutanoate

Ethyl2-(((benzyloxy)carbonyl)amino)-3-methyl-3-nitrobutanoate

Cat. No.: B14031550
M. Wt: 324.33 g/mol
InChI Key: NNNPRYDWBAUWGP-UHFFFAOYSA-N
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Description

ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE typically involves multi-step organic reactions. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl chloroformate, nitric acid, and ethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrogen gas, Pd/C

Major Products

    Oxidation: Amino derivatives

    Reduction: Carboxylic acids

    Substitution: Free amines

Scientific Research Applications

ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the nitro group can participate in redox reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROPROPANOATE
  • ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROHEXANOATE

Uniqueness

ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

ethyl 3-methyl-3-nitro-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C15H20N2O6/c1-4-22-13(18)12(15(2,3)17(20)21)16-14(19)23-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19)

InChI Key

NNNPRYDWBAUWGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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